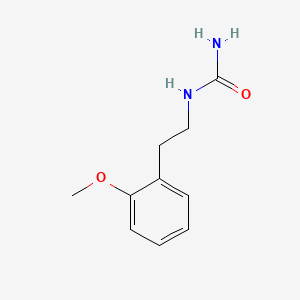

Urea, (2-methoxyphenethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antioxidant and Enzyme Inhibitory Properties

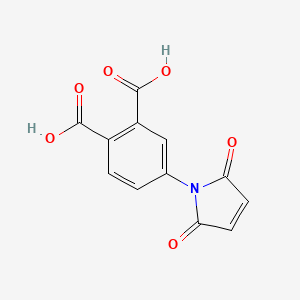

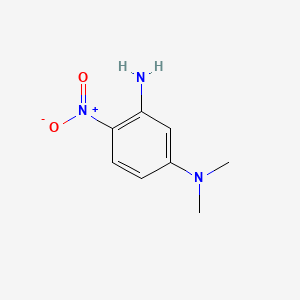

A study has demonstrated that a series of ureas derived from phenethylamines, including compounds similar to "(2-methoxyphenethyl)-urea," exhibit significant inhibitory activities against human carbonic anhydrase (hCA) I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds were synthesized using substituted phenethylamines and N,N-dimethylcarbamoyl chloride, followed by O-demethylation to yield phenolic derivatives. The inhibitory activities were quantified with Ki values in the low nanomolar range, indicating high potency. Additionally, these phenolic ureas showed good antioxidant activities, suggesting potential therapeutic applications .

Crystal Structure Complexity

The crystal structure of a related compound, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, was found to contain five symmetry-independent molecules, a rare occurrence denoted as Z'=5. Despite their similar conformations, these molecules form distinct intermolecular interactions, particularly through their terminal alkyne groups, which engage in various hydrogen bond interactions. This study highlights the complex solid-state structures that simple molecules like ureas can form .

Synthesis and Antitumor Activity

Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and its structure was characterized using various spectroscopic methods and single-crystal X-ray diffraction. The compound exhibited antitumor activity as assessed by MTT assay. Additionally, docking studies into the CDK4 protein provided insights into the interactions with active site residues, which could explain the observed biological activity .

Novel Phenolic Derivatives Synthesis

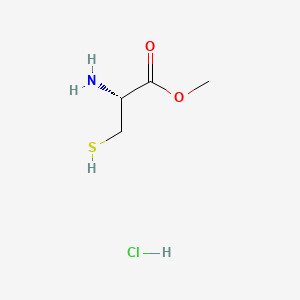

Unsymmetrical urea derivatives, including those derived from phenethylamines, have been synthesized under aqueous conditions without the need for a base or protection from air. These derivatives are of interest due to their role in biological pathways and their utility in medicinal chemistry. The study also describes a functionalization process to obtain tyramine analogues, which could be relevant for the synthesis of "(2-methoxyphenethyl)-urea" derivatives .

Synthesis of Urea Derivatives with Antitumor Potential

The synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea derivatives was optimized, yielding compounds with high purity and moderate to high yields. These derivatives were characterized by UV, IR, and MS, and their structures were confirmed. Although not directly related to "(2-methoxyphenethyl)-urea," this study provides insights into the synthesis and characterization of urea derivatives with potential biological activities .

Molecular Structure and Intermolecular Interactions

For a compound closely related to "(2-methoxyphenethyl)-urea," namely 1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea, the crystal structure revealed a significant dihedral angle between the phenyl ring and the urea group. The urea NH groups were positioned syn to each other, and the crystal structure was stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, forming a two-dimensional array. This information could be useful for understanding the molecular structure and interactions of "(2-methoxyphenethyl)-urea" .

Zukünftige Richtungen

The future directions of “Urea, (2-methoxyphenethyl)-” research could involve further exploration of its potential applications in medicinal chemistry. Urea oxidation reaction (UOR) has garnered significant attention in recent years as a promising and sustainable clean-energy technology . Further advancements in this exciting field are expected .

Eigenschaften

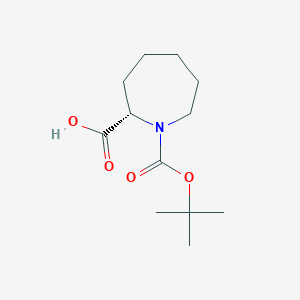

IUPAC Name |

2-(2-methoxyphenyl)ethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPQFTAOLRRSFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219282 |

Source

|

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, (2-methoxyphenethyl)- | |

CAS RN |

69226-62-6 |

Source

|

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.